4-Iodo-3-methoxy-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole class of heterocyclic compounds. Its systematic name is derived from its structural features, which include an iodine atom at the fourth position and a methoxy group at the third position of the pyrazole ring. The compound is represented by the molecular formula and has a molecular weight of approximately 224 g/mol. It is primarily utilized in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities .
The synthesis of 4-iodo-3-methoxy-1-methyl-1H-pyrazole typically involves several steps:
The typical reaction conditions involve temperatures ranging from 15 to 35 °C, with specific molar ratios for reactants to ensure optimal yields. For instance, a common method involves adding iodine in portions to a solution containing N-methyl-3-aminopyrazole in water and ethanol, followed by treatment with hydrogen peroxide to facilitate the reaction .
The molecular structure of 4-iodo-3-methoxy-1-methyl-1H-pyrazole features a five-membered pyrazole ring with two nitrogen atoms incorporated into the ring structure. The methoxy group (-OCH₃) is attached at the third position, while an iodine atom is present at the fourth position.
4-Iodo-3-methoxy-1-methyl-1H-pyrazole can participate in various chemical reactions due to its functional groups:
In synthetic applications, controlling reaction conditions such as temperature, solvent choice, and concentration is crucial for maximizing yield and selectivity during these reactions .
The mechanism of action for 4-iodo-3-methoxy-1-methyl-1H-pyrazole typically involves nucleophilic attack on electrophilic centers facilitated by the presence of the iodine atom. This enhances reactivity compared to non-halogenated analogs.
Research indicates that halogenated pyrazoles exhibit varied biological activities, potentially acting on different molecular targets within biological systems. This makes them interesting candidates for further pharmacological studies .
These properties suggest that 4-iodo-3-methoxy-1-methyl-1H-pyrazole has stability under standard laboratory conditions but may require careful handling due to its reactivity.
4-Iodo-3-methoxy-1-methyl-1H-pyrazole finds applications primarily in:
Electrophilic iodination is the cornerstone for introducing iodine at the C4 position of 1-methyl-3-methoxy-1H-pyrazole. This approach leverages the inherent electron density distribution of the pyrazole ring, where the methoxy group at C3 deactivates C5 through resonance donation, directing electrophiles to C4. Two predominant methodologies have emerged:
Table 1: Performance Comparison of Iodination Reagents
Reagent System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C4:C5) |
---|---|---|---|---|
I₂/HIO₃ | AcOH | 80–100 | 75–85 | 95:5 |
ICl/Li₂CO₃ | CH₂Cl₂ | 25 | 90–95 | >99:1 |
NIS | MeCN | 60 | 65–70 | 85:15 |
Key limitation: Electron-deficient pyrazoles (e.g., nitro-substituted) exhibit reduced reactivity, necessitating harsher conditions and resulting in yield drops to 40–50% [7].
Regioselectivity in C4 iodination is governed by electronic effects and reaction medium optimization:
Fig. 1: Solvent/Oxidant Selection Workflow
Regioselectivity >90% required? │ ├─ Yes → Use CH₂Cl₂ with TBHP (0.2 equiv I₂) │ ├─ No, cost-sensitive → Use AcOH with HIO₃ │ └─ Thermal sensitivity → Use ICl/Li₂CO₃ at 25°C
Synthetic efficiency hinges on precursor choice, with 1-methyl-3-methoxy-1H-pyrazole outperforming nitro-substituted analogs:
Table 2: Precursor Route Efficiency Metrics
Precursor | Steps to Iodopyrazole | Net Yield (%) | Key Limitation |
---|---|---|---|
1-Methyl-3-methoxy-1H-pyrazole | 1 (direct iodination) | 90–95 | Methoxy deactivation at high T |
1-Methyl-4-nitro-1H-pyrazole | 3 (nitration → rearrangement → iodination) | 40–45 | Lithiation hazards |
Trade-off: Methoxy precursors offer streamlined synthesis but limit subsequent cross-coupling due to the inertness of the C3-methoxy group. Nitro precursors allow nucleophilic displacement but increase process complexity [8] [10].
Transitioning from batch to continuous flow processes addresses exothermicity and mixing challenges in iodination:
Table 3: Flow vs. Batch Process Economics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 8 h | 2 h | 75% reduction |
Iodine Consumption | 1.5 equiv | 1.05 equiv | 30% reduction |
Byproduct Formation | 12% (diiodo) | 2% | 83% suppression |
Productivity | 0.7 kg·L⁻¹·h⁻¹ | 2.1 kg·L⁻¹·h⁻¹ | 200% increase |
Outlook: Flow systems enable on-demand synthesis for pharmaceutical building blocks, with real-time PAT (Process Analytical Technology) monitoring ensuring >99.5% purity in GMP applications [3] .
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.: 68143-83-9
CAS No.: